molecular formula C16H12FN3O B5736179 N-(4-fluorophenyl)-N'-8-quinolinylurea

N-(4-fluorophenyl)-N'-8-quinolinylurea

Cat. No.: B5736179
M. Wt: 281.28 g/mol
InChI Key: KSWSAUXKSKHYNK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-8-quinolinylurea, also known as FNQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FNQ belongs to the class of urea derivatives and has been found to exhibit antitumor, anti-inflammatory, and antiviral activities.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N'-8-quinolinylurea is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. The anti-inflammatory activity of this compound may be attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. This compound has also been found to possess antioxidant activity, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorophenyl)-N'-8-quinolinylurea in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-N'-8-quinolinylurea. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Another direction for research is the evaluation of the pharmacokinetics and toxicity of this compound in animal models, which will provide valuable information for its clinical development. Finally, the potential use of this compound in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits antitumor, anti-inflammatory, and antiviral activities, and has several biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that may lead to its development as a therapeutic agent.

Synthesis Methods

N-(4-fluorophenyl)-N'-8-quinolinylurea can be synthesized using a two-step reaction procedure. The first step involves the condensation of 4-fluoroaniline with 8-hydroxyquinoline in the presence of a strong acid catalyst. The resulting product is then reacted with phosgene to obtain this compound. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-fluorophenyl)-N'-8-quinolinylurea has been extensively studied for its potential therapeutic properties. In vitro studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of the hepatitis B virus, making it a potential candidate for the treatment of viral infections.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-quinolin-8-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)19-16(21)20-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWSAUXKSKHYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)NC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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